Absolute Configuration by Single-Crystal XRD
The absolute configuration of the (R)-2-ethylpiperazine moiety has been unequivocally established through single-crystal X-ray diffraction analysis of enantiomorphous 2-ethylpiperazinediium hexaaquacopper sulfate salts. The crystal structure of the (R)-enantiomer-derived complex, [(R)-C5H14N2][Cu(H2O)6](SO4)2, crystallizes in the non-centrosymmetric monoclinic space group P2(1) with unit cell parameters a = 6.5276(2) Å, b = 11.1955(3) Å, c = 12.4559(4) Å, β = 101.196(2)°, and V = 892.95(5) ų. The corresponding (S)-enantiomer-derived complex, [(S)-C5H14N2][Cu(H2O)6](SO4)2, exhibits distinct unit cell parameters: a = 6.5188(2) Å, b = 11.1786(2) Å, c = 12.4365(3) Å, β = 101.205(1)°, and V = 888.99(4) ų [1]. These crystallographic data provide definitive proof of enantiopurity and the absolute stereochemical assignment of the (R)-configuration, thereby validating the compound's suitability for applications requiring precise chiral control.
| Evidence Dimension | Crystal unit cell parameters of enantiomorphous complexes |
|---|---|
| Target Compound Data | [(R)-C5H14N2][Cu(H2O)6](SO4)2: a = 6.5276(2) Å, b = 11.1955(3) Å, c = 12.4559(4) Å, β = 101.196(2)°, V = 892.95(5) ų |
| Comparator Or Baseline | [(S)-C5H14N2][Cu(H2O)6](SO4)2: a = 6.5188(2) Å, b = 11.1786(2) Å, c = 12.4365(3) Å, β = 101.205(1)°, V = 888.99(4) ų |
| Quantified Difference | ΔV = 3.96 ų (0.44% difference in unit cell volume) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; non-centrosymmetric space group P2(1); Z = 2 |
Why This Matters
Crystallographic differentiation provides unequivocal proof of enantiopurity and absolute configuration, eliminating any ambiguity regarding the stereochemical identity of the material procured.
- [1] Fadhel Hajlaoui, Houcine Naïli, Samia Yahyaoui, Tahar Mhiri, Thierry Bataille. Crystal structures of two enantiomorphous 2-ethylpiperazinediium hexaaquacopper sulfates (R or S)-C5H14N2 Cu(H2O)(6) (SO4)(2). Journal of Structural Chemistry, 2012, 53 (2), pp.334-340. View Source
